molecular formula C13H16N2O4S B2955758 (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 302804-43-9

(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2955758
CAS RN: 302804-43-9
M. Wt: 296.34
InChI Key: PHQAHULBLGKQQG-AATRIKPKSA-N
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Description

(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate, also known as EEDT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EEDT belongs to the class of thiophene derivatives and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate is not fully understood. However, it is believed that (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to a decrease in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated by the activation of caspase enzymes, which are involved in the signaling pathways that regulate apoptosis. (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate has also been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the immune response to infection and injury.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This property makes it a useful tool for studying the mechanisms of cancer cell growth and bacterial pathogenesis. However, one limitation of using (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate is its potential toxicity to normal cells. Further research is needed to determine the optimal dosage and duration of treatment to minimize the potential side effects of (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate.

Future Directions

There are several future directions for research involving (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate. One area of focus is the development of (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate-based drugs for the treatment of cancer and bacterial infections. Another area of research is the investigation of the mechanism of action of (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate and its potential role in the regulation of cell growth and proliferation. Additionally, further research is needed to determine the optimal dosage and duration of treatment with (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate to minimize potential side effects.

Synthesis Methods

(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate can be synthesized using a multistep procedure that involves the reaction of various chemical reagents. The first step involves the reaction of ethyl acetoacetate with thiourea to form ethyl 2-thioxo-4,5-dimethylthiophene-3-carboxylate. This intermediate product is then subjected to a series of reactions that involve the use of various chemical reagents, including acetic anhydride, ammonium acetate, and ethyl chloroformate, to form the final product, (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate.

Scientific Research Applications

(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These properties make it a promising candidate for further research in the field of medicine. (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate has been shown to inhibit the growth of various cancer cells, including breast cancer and colon cancer cells. It has also been found to have antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

ethyl 2-[[(E)-4-amino-4-oxobut-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-4-19-13(18)11-7(2)8(3)20-12(11)15-10(17)6-5-9(14)16/h5-6H,4H2,1-3H3,(H2,14,16)(H,15,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQAHULBLGKQQG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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